N-(3-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide N-(3-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 946312-23-8
VCID: VC11933810
InChI: InChI=1S/C20H14ClF3N2O2/c21-16-2-1-3-17(10-16)25-19(28)14-6-9-18(27)26(12-14)11-13-4-7-15(8-5-13)20(22,23)24/h1-10,12H,11H2,(H,25,28)
SMILES: C1=CC(=CC(=C1)Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C20H14ClF3N2O2
Molecular Weight: 406.8 g/mol

N-(3-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide

CAS No.: 946312-23-8

Cat. No.: VC11933810

Molecular Formula: C20H14ClF3N2O2

Molecular Weight: 406.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide - 946312-23-8

Specification

CAS No. 946312-23-8
Molecular Formula C20H14ClF3N2O2
Molecular Weight 406.8 g/mol
IUPAC Name N-(3-chlorophenyl)-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Standard InChI InChI=1S/C20H14ClF3N2O2/c21-16-2-1-3-17(10-16)25-19(28)14-6-9-18(27)26(12-14)11-13-4-7-15(8-5-13)20(22,23)24/h1-10,12H,11H2,(H,25,28)
Standard InChI Key GVAQUNATZUOWME-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F
Canonical SMILES C1=CC(=CC(=C1)Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F

Introduction

N-(3-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its molecular structure, which includes a pyridine ring, a carboxamide group, and a trifluoromethyl-substituted benzyl moiety. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.

Synthesis and Preparation

The synthesis of similar pyridine derivatives often involves multi-step reactions starting from simple pyridine precursors. Common methods include condensation reactions, alkylation, and amidation. For N-(3-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide, a plausible synthesis route might involve the reaction of a 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivative with 3-chloroaniline and subsequent alkylation with a 4-trifluoromethylbenzyl halide.

Biological Activity and Potential Applications

Pyridine derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activity of N-(3-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide would depend on its ability to interact with biological targets, such as enzymes or receptors. Molecular docking studies could provide insights into its potential as a therapeutic agent.

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